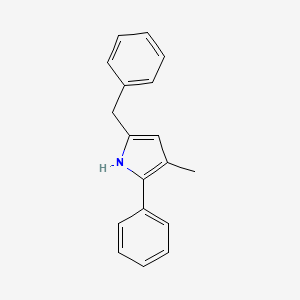![molecular formula C14H15N B6335819 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 1422518-51-1](/img/structure/B6335819.png)
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C14H15N and a molecular weight of 197.27 g/mol . This compound is known for its unique structure, which includes a benzyl group attached to a tetrahydrocyclopenta[b]pyrrole ring system.
准备方法
The synthesis of 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through several synthetic routes. One common method involves the Au(I)-catalyzed tandem reaction, which uses 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate (NH4OAc) as starting materials . This reaction proceeds under moderate to good yields, producing polysubstituted pyrroles
化学反应分析
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives of the original compound with modified functional groups .
科学研究应用
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a bioactive molecule with selective activity on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . This makes it a candidate for the development of anti-inflammatory drugs. Additionally, its unique structure and reactivity make it valuable in material science for the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with molecular targets such as COX-2. By selectively inhibiting this enzyme, the compound can reduce inflammation and pain. The pathways involved in this process include the arachidonic acid pathway, where COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
相似化合物的比较
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole and 2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole. These compounds share a similar core structure but differ in the substituents attached to the ring system. The presence of the benzyl group in this compound imparts unique properties, such as enhanced bioactivity and reactivity, making it distinct from its analogs .
属性
IUPAC Name |
2-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14(12)15-13/h1-3,5-6,10,15H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEJLWHTYRLLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

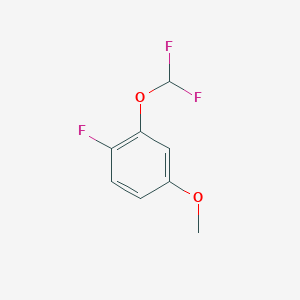

![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)
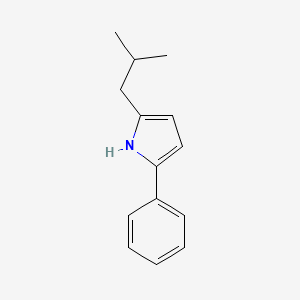
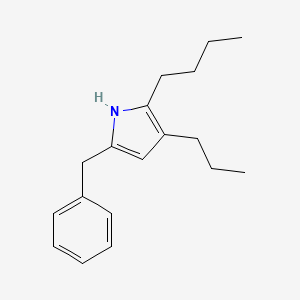

![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)
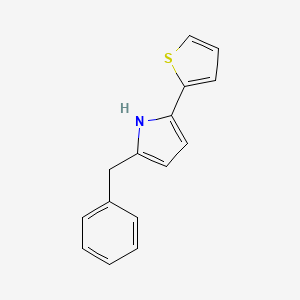

![2-(sec-Butyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335828.png)
![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)

